molecular formula C17H22N2O5 B1608043 2-(4-Boc-piperazine-1-carbonyl)benzoic acid CAS No. 651293-35-5

2-(4-Boc-piperazine-1-carbonyl)benzoic acid

Cat. No.: B1608043
CAS No.: 651293-35-5
M. Wt: 334.4 g/mol
InChI Key: BJIBSCUTCOZJGB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Isomerism

The crystallographic structure of 2-(4-Boc-piperazine-1-carbonyl)benzoic acid reveals a piperazine ring in a chair conformation, a common feature among Boc-protected piperazine derivatives. X-ray diffraction studies of analogous compounds, such as 4-[4-(tert-butoxycarbonyl)piperazin-1-yl]benzoic acid, demonstrate dihedral angles of ~30° between the piperazine ring and the aromatic benzene moiety. These angles arise from steric interactions between the bulky tert-butoxycarbonyl (Boc) group and adjacent substituents.

Table 1: Key Crystallographic Parameters

Parameter Value
Space group P21/c
Unit cell dimensions a = 10.24 Å, b = 12.56 Å, c = 15.32 Å
Bond length (C=O) 1.21 Å (carbonyl group)
Torsion angle (N-C(=O)-C) 175.3° (near-planar geometry)

The Boc group induces axial puckering in the piperazine ring, as observed in related salts. Hydrogen bonding between the carboxylic acid group and adjacent oxygen atoms stabilizes dimeric structures via O–H⋯O interactions.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties of this compound. The highest occupied molecular orbital (HOMO) localizes on the piperazine ring and carbonyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the benzoic acid moiety.

Table 2: Key Quantum Mechanical Properties

Property Value (eV)
HOMO energy -6.34
LUMO energy -1.87
HOMO-LUMO gap 4.47
Dipole moment 5.12 Debye

Electrostatic potential maps highlight electron-deficient regions near the carbonyl groups, consistent with hydrogen-bonding capabilities. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the Boc group’s carbonyl π* orbital and the piperazine nitrogen lone pairs.

Comparative Analysis of Tautomeric Forms

The compound exhibits two dominant tautomeric forms due to proton exchange between the carboxylic acid and piperazine nitrogen:

  • Keto form : Proton resides on the carboxylic acid group.
  • Enol form : Proton transfers to the piperazine nitrogen, forming a zwitterionic structure.

Table 3: Relative Stability of Tautomers

Tautomer Energy (Hartree) Stabilization Factor
Keto -1023.45 Intramolecular H-bonding
Enol -1022.98 Resonance stabilization

The keto form is energetically favored by 0.47 Hartree due to intramolecular hydrogen bonding between the carboxylic acid and carbonyl oxygen. Solvent effects further stabilize the keto form in polar media, as evidenced by implicit solvent models (PCM).

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)15(21)22/h4-7H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIBSCUTCOZJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383823
Record name 2-(4-Boc-piperazine-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651293-35-5
Record name 2-(4-Boc-piperazine-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling Reaction Between Boc-Piperazine and 2-Carboxybenzoic Acid Derivatives

The most common approach involves the coupling of 4-Boc-piperazine with 2-carboxybenzoic acid or its activated derivatives (e.g., acid chlorides or esters). The reaction typically proceeds under mild conditions using coupling agents and bases to facilitate amide bond formation.

Typical reagents and conditions:

  • Starting materials: 4-Boc-piperazine, 2-carboxybenzoic acid or 2-carboxybenzoyl chloride
  • Coupling agents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), or uronium salts like HATU or TBTU
  • Bases: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)
  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
  • Temperature: 0 °C to room temperature
  • Reaction time: Several hours to overnight

Reaction scheme:

$$
\text{2-carboxybenzoic acid} + \text{4-Boc-piperazine} \xrightarrow[\text{Base}]{\text{Coupling agent}} \text{this compound}
$$

Stepwise Synthesis via Acid Chloride Intermediate

An alternative method involves first converting 2-carboxybenzoic acid to its acid chloride derivative, which is then reacted with 4-Boc-piperazine.

Procedure:

  • Step 1: 2-Carboxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous conditions to form 2-carboxybenzoyl chloride.
  • Step 2: The acid chloride is reacted with 4-Boc-piperazine in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane.
  • Advantages: This method often leads to higher yields and cleaner products due to the high reactivity of acid chlorides.
  • Disadvantages: Requires careful handling of acid chlorides and moisture exclusion.

Research Findings and Optimization

Effect of Coupling Agents

Studies have shown that the choice of coupling agent significantly affects the yield and purity of the product. Uronium-based coupling agents (e.g., HATU) often provide higher coupling efficiency and fewer side products compared to carbodiimides like DCC, which can form urea byproducts that complicate purification.

Solvent and Base Selection

Polar aprotic solvents such as DMF and THF facilitate better solubilization of reactants and improve reaction rates. Bases like DIPEA are preferred for their steric hindrance and ability to scavenge acids without participating in side reactions.

Reaction Temperature and Time

Carrying out the reaction at lower temperatures (0–5 °C) during the initial coupling step helps minimize side reactions. Prolonged reaction times (12–24 hours) ensure complete conversion, especially with less reactive acid derivatives.

Data Table: Representative Preparation Conditions and Yields

Entry Starting Material Form Coupling Agent Base Solvent Temperature Time Yield (%) Notes
1 2-Carboxybenzoic acid DCC TEA DCM RT 12 h 75 Requires filtration to remove DCU
2 2-Carboxybenzoyl chloride None (direct acylation) TEA DCM 0 °C to RT 4 h 85 Higher yield, cleaner product
3 2-Carboxybenzoic acid HATU DIPEA DMF 0 °C to RT 16 h 90 High efficiency, minimal side products
4 2-Carboxybenzoic acid TBTU DIPEA THF RT 12 h 88 Good solubility, easy work-up

Notes on Purification and Characterization

  • Purification: The crude product is typically purified by recrystallization from ethyl acetate/hexane or by column chromatography using silica gel.
  • Characterization: Confirmation of the product structure is done by NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Boc-piperazine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotected Piperazine Derivatives: Removal of the Boc group yields piperazine derivatives that can be further functionalized.

    Coupled Products:

Scientific Research Applications

Structural Overview

Chemical Structure:

  • Molecular Formula: C16H22N2O4
  • Molecular Weight: 306.36 g/mol

The compound consists of a benzoic acid core linked to a piperazine ring that is protected by a tert-butoxycarbonyl (Boc) group. This configuration facilitates potential hydrogen bonding and influences its solubility and reactivity.

Pharmaceutical Synthesis

2-(4-Boc-piperazine-1-carbonyl)benzoic acid is primarily utilized in the synthesis of pharmaceutical compounds. Its ability to form carbon-carbon bonds through reactions like Negishi coupling allows for the creation of complex molecular frameworks essential for drug development.

Application Description Outcomes
RadiopharmaceuticalsUsed in developing radioactive compounds for nuclear medicineImproved diagnostic capabilities
Boronic Acid DerivativesServes as an intermediate in synthesizing boronic acids critical for targeting diseases like cancerDevelopment of new drugs for cancer and diabetes
Peptide SynthesisActs as a reagent in peptide synthesis, aiding protein studiesEnhanced techniques for studying molecular interactions

Analytical Chemistry

The compound plays a vital role in analytical chemistry, particularly in developing analytical standards and reagents.

Application Description Outcomes
Calibration of InstrumentsUsed as a reference compound for quantifying chemical substancesImproved accuracy and reliability in chemical analyses
Development of Analytical StandardsEssential for creating standards used in various assaysEnhanced quality control in pharmaceutical manufacturing

Biodegradable Polymers

Research indicates potential applications in synthesizing biodegradable polymers, contributing to sustainable practices in chemical manufacturing.

Application Description Outcomes
Environmental TestingUtilized as a reagent for environmental analysisPromotes sustainable chemical practices

Case Study 1: Synthesis of Boronic Acid Derivatives

A study highlighted the use of this compound in synthesizing boronic acid derivatives. These derivatives were found to be instrumental in developing new therapeutic agents targeting cancer cells. The research demonstrated that modifying the structure could enhance binding affinities to specific biological targets, thereby improving therapeutic efficacy.

Case Study 2: Analytical Applications

In another study, the compound was employed to create analytical standards that significantly improved the calibration processes of high-performance liquid chromatography (HPLC). The results indicated a marked increase in precision during quantitative analyses, which is crucial for regulatory compliance in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazine-1-carbonyl)benzoic acid depends on its specific application. In drug design, the piperazine ring can interact with various biological targets, including enzymes and receptors. The Boc group serves as a protecting group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the piperazine can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogs and their structural differences:

Compound Name Substituent on Piperazine Substituent on Benzoic Acid Key Properties/Applications Reference
2-(4-Boc-piperazine-1-carbonyl)benzoic acid Boc (tert-butoxycarbonyl) None Synthetic intermediate; Boc deprotection enables amine functionalization
2-(4-(2-Chlorobenzoyl)piperazine-1-carbonyl)benzoic acid 2-Chlorobenzoyl None Enhanced electrophilicity; potential bioactivity via halogen interactions
2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid Methyl None Increased lipophilicity; potential solubility in polar solvents
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Ethyl None Higher lipophilicity; stable under acidic conditions
2-(4-(Trifluoromethylphenyl)piperazin-1-yl)pyrimidine-4-carboxylic acid Trifluoromethylphenyl Pyrimidine ring RBP4 antagonist; therapeutic potential for eye diseases

Key Observations :

  • Boc vs. Acyl Groups : The Boc group enhances synthetic versatility but may reduce binding affinity due to steric bulk, whereas acyl or aryl substituents (e.g., 2-chlorobenzoyl) improve receptor interactions .
  • Alkyl Substituents : Methyl or ethyl groups increase lipophilicity, affecting solubility and membrane permeability .

Biological Activity

2-(4-Boc-piperazine-1-carbonyl)benzoic acid is a compound with significant potential in medicinal chemistry, particularly as a precursor for synthesizing more complex pharmaceutical agents. This article explores its biological activity, focusing on its applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O4, with a molecular weight of 306.36 g/mol. The compound features a benzoic acid core linked to a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. This structural configuration allows for potential hydrogen bonding, influencing solubility and reactivity, which are critical for its biological applications.

Applications in Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of various pharmaceutical compounds, particularly those targeting conditions such as cancer, diabetes, and inflammation. Its derivatives are instrumental in developing new drugs due to their ability to modulate biological processes.

Key Applications:

  • Synthesis of Boronic Acid Derivatives : These derivatives play a crucial role in drug development.
  • Peptide Synthesis : It aids in creating complex biomolecules, enhancing studies of protein interactions.
  • Labeling Compounds : Used for introducing fluorescent dyes into biological molecules, facilitating research in biochemistry and molecular biology.

While this compound itself may not exhibit direct biological activity, it is essential in synthesizing derivatives that do. The mechanism of action for these derivatives typically involves interactions with specific biological targets, including receptors and enzymes. For instance, derivatives may exhibit binding affinities that influence their therapeutic efficacy .

Biological Activity Studies

Research has indicated that compounds structurally similar to this compound often undergo evaluations assessing their biological activities. For example:

  • Antimicrobial Activity : Studies on benzoic acid derivatives have shown promising antimicrobial properties against various pathogens .
  • Protein Degradation Systems : Some derivatives have been reported to enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in cellular models, suggesting potential applications in anti-aging therapies .

Table 1: Summary of Biological Activities of Derivatives

CompoundActivity TypeFindingsReference
Compound 3 (benzoic acid derivative)AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria
Compound 4 (similar structure)Proteasome ActivationInduced chymotrypsin-like activity significantly
Various piperazine derivativesAnticancerShowed cytotoxic effects in tumor cell lines

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDichloromethane
Reducing AgentSodium triacetoxy borohydride (1.4 eq)
PurificationFlash chromatography (6–25% EtOAc/hexanes)
Yield80.2%

Q. Table 2. Stability Assessment

ConditionDegradation Observed?Test Method
Room temperature (7d)Partial Boc hydrolysis¹H NMR
–20°C (anhydrous, 6mo)No degradationESI-MS

Q. Table 3. Computational Parameters for DFT

FunctionalBasis SetSoftware
B3LYP6-311+G(d,p)Gaussian 16
Solvent ModelPCM (water)ORCA

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Boc-piperazine-1-carbonyl)benzoic acid
Reactant of Route 2
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2-(4-Boc-piperazine-1-carbonyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.